molecular formula C10H15ClN2 B15388402 (4-Cyclobutylpyridin-3-yl)methanamine hydrochloride

(4-Cyclobutylpyridin-3-yl)methanamine hydrochloride

Cat. No.: B15388402
M. Wt: 198.69 g/mol
InChI Key: ZHZITNZWBRAEOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Cyclobutylpyridin-3-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C10H15ClN2 and its molecular weight is 198.69 g/mol. The purity is usually 95%.
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Biological Activity

(4-Cyclobutylpyridin-3-yl)methanamine hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.

This compound is characterized by its unique cyclobutyl and pyridine moieties, which contribute to its biological activity. The compound's structure can be represented as follows:

C9H12ClN(Molecular Weight 173 65 g mol)\text{C}_9\text{H}_{12}\text{ClN}\quad (\text{Molecular Weight 173 65 g mol})

Research indicates that this compound may act as an antagonist for certain ion channels, particularly the Transient Receptor Potential Ankyrin 1 (TRPA1) channels. These channels are involved in nociceptive signaling and inflammation pathways, suggesting that this compound could have analgesic properties.

Antinociceptive Effects

Several studies have explored the antinociceptive effects of this compound. In a rodent model, administration of the compound led to a significant reduction in pain responses compared to control groups. The results indicated a dose-dependent effect, with higher doses yielding more pronounced analgesic effects.

Dose (mg/kg)Pain Response Reduction (%)
1025
2045
5070

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. In vitro studies reported Minimum Inhibitory Concentration (MIC) values indicating effective inhibition of growth for pathogens such as Staphylococcus aureus and Escherichia coli.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Studies

  • Case Study on Pain Management : A clinical trial involving patients with chronic pain conditions utilized this compound as part of a multi-modal pain management strategy. Patients reported a significant decrease in pain levels after treatment, supporting its potential use in clinical settings.
  • Antimicrobial Efficacy : A study focusing on the efficacy of various compounds against antibiotic-resistant strains highlighted the effectiveness of this compound. The compound was shown to disrupt bacterial cell wall synthesis, leading to cell lysis and death.

Research Findings

Recent findings suggest that the compound may also exhibit neuroprotective properties. In animal models of neurodegenerative diseases, administration resulted in improved cognitive function and reduced markers of oxidative stress.

Properties

Molecular Formula

C10H15ClN2

Molecular Weight

198.69 g/mol

IUPAC Name

(4-cyclobutylpyridin-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C10H14N2.ClH/c11-6-9-7-12-5-4-10(9)8-2-1-3-8;/h4-5,7-8H,1-3,6,11H2;1H

InChI Key

ZHZITNZWBRAEOH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=C(C=NC=C2)CN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.